![molecular formula C10H7N3 B1245989 1H-Pyrazolo[3,4-b]quinoline CAS No. 268-93-9](/img/structure/B1245989.png)
1H-Pyrazolo[3,4-b]quinoline
概要
説明
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been the subject of research for over 100 years, with studies published from 1911 to 2021 . These compounds have potential as fluorescent sensors and biologically active compounds .
Synthesis Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . An efficient protocol for the synthesis of a new series of 1H-pyrazolo[3,4-b]quinolines has been described, involving a one-pot multicomponent reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst .Molecular Structure Analysis
The parent structure of 1H-Pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The photophysical and sensory properties of the donor–acceptor pyrazoloquinoline derivative (PQPc) were investigated using absorption, steady-state, and time-resolved fluorescence measurements .Physical And Chemical Properties Analysis
1H-Pyrazolo[3,4-b]quinolines exhibit absorptions in the UV–Vis range, with a maximum of the longwave band around 390 nm . The maximum fluorescence is around 460–480 nm, depending on the solvent . The quantum yield varies between 12.87% (for n-hexane) and 0.75% (for acetonitrile) and decreases with increasing solvent polarity .科学的研究の応用
Synthesis and Properties
1H-Pyrazolo[3,4-b]quinolines have been extensively studied for over a century, particularly for their synthesis and photophysical properties. The main methods of synthesis include Friedländer condensation and synthesis from anthranilic acid derivatives. These compounds are known for their potential as fluorescent sensors and biologically active compounds (Danel et al., 2022).
Electroluminescent Applications
1H-Pyrazolo[3,4-b]quinolines have been developed as luminophores for electroluminescent devices. A novel synthesis process involving conventional heating or microwave exposure of a three-component mixture has been reported, highlighting their utility in light-emitting applications (Chaczatrian et al., 2004).
Quantum Chemical Analysis
Quantum chemical simulations and experimental studies on 1H-pyrazolo[3,4-b]quinoline derivatives have revealed similarities in absorption spectra, particularly in the 200–500 nm spectral range. These studies help in understanding the electronic properties and potential applications of these compounds in various optical devices (Koścień et al., 2003).
Antibacterial Activity
Some derivatives of 3-amino-1H-pyrazolo[3,4-b]quinolines have shown significant inhibitory activity on bacterial serine/threonine protein kinases, suggesting potential in developing new antibacterial agents (Lapa et al., 2013).
Use in Organic Light Emitting Diodes (OLEDs)
Several 1H-pyrazolo[3,4-b]quinolines with N,N-diarylamine moiety have been synthesized and used as dopants in poly(9-N-vinylcarbazole) matrices for OLEDs. These compounds exhibit bright green emission, demonstrating their potential in the development of advanced display technologies (Danel et al., 2015).
Fluorescence Quenching Properties
Research on the fluorescence properties of 1H-pyrazolo[3,4-b]quinoline derivatives has revealed that their fluorescence can be efficiently quenched in the presence of protic acid, but this process is reversible. This characteristic makes them suitable for applications where controlled fluorescence modulation is required (Mu et al., 2010).
作用機序
While the specific mechanism of action for 1H-Pyrazolo[3,4-b]quinoline is not mentioned in the retrieved papers, it’s known that pyrazoloquinolines have biological interest as antimicrobial agents . Some of them have tuberculostatic activity in vitro, while others show antifungal, antiviral, anti-proliferative anti-bacterial, antihypertensive activities .
将来の方向性
The use of 1H-Pyrazolo[3,4-b]quinoline derivatives as optical brighteners has been long known, and interest in them as dyestuffs and as colorants within polymers continues to the present . Future research may continue to explore the synthesis and applications of these compounds, particularly in the field of medicinal chemistry .
特性
IUPAC Name |
1H-pyrazolo[3,4-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZLPQUGUOCJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NNC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462223 | |
| Record name | 1H-Pyrazolo[3,4-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-b]quinoline | |
CAS RN |
268-93-9 | |
| Record name | 1H-Pyrazolo[3,4-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


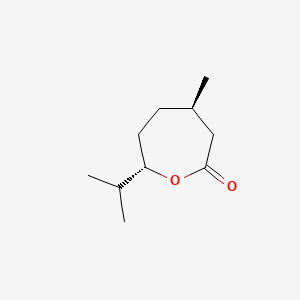
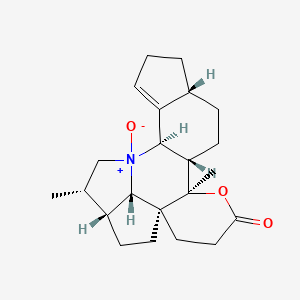
![4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide](/img/structure/B1245912.png)
![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)
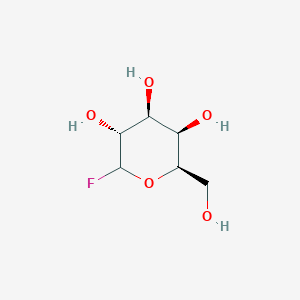

![(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B1245918.png)
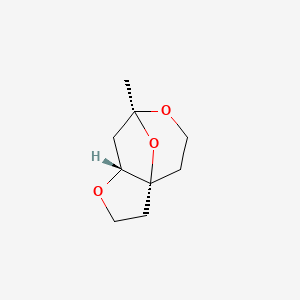


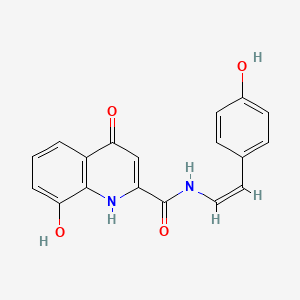
![(4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol](/img/structure/B1245926.png)
